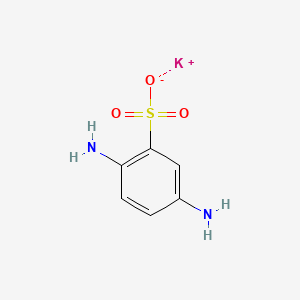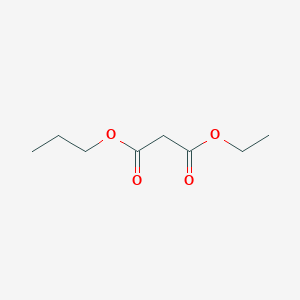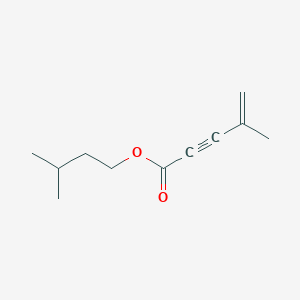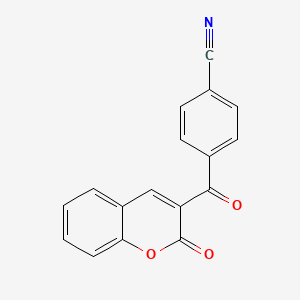
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is a chemical compound with the molecular formula C6H7KN2O3S. It is a derivative of benzenesulfonic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in dye synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-diamino-, monopotassium salt typically involves the sulfonation of 2,5-diaminobenzene. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to yield 2,5-diaminobenzene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to produce 2,5-diaminobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with potassium hydroxide to form the monopotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for nitration, reduction, and sulfonation steps, followed by crystallization and purification to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like thionyl chloride and ammonia are employed for substitution reactions.
Major Products
Oxidation: Formation of 2,5-dinitrobenzenesulfonic acid.
Reduction: Regeneration of 2,5-diaminobenzenesulfonic acid.
Substitution: Formation of sulfonamides and sulfonyl chlorides.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 2,5-diamino-, monopotassium salt involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and other biomolecules, influencing their activity and stability. The compound can also participate in redox reactions, altering the oxidative state of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,4-Diaminobenzenesulfonic acid: Similar structure but with amino groups at different positions, affecting its reactivity and applications.
4,4’-Diaminostilbene-2,2’-disulfonic acid: Contains additional sulfonic acid groups, used in different industrial applications
Uniqueness
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
77847-12-2 |
|---|---|
Formule moléculaire |
C6H7KN2O3S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
potassium;2,5-diaminobenzenesulfonate |
InChI |
InChI=1S/C6H8N2O3S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
WRFPRPDYXWUOEK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])N.[K+] |
Numéros CAS associés |
88-45-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)

![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)



![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)



![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)

